molecular formula C22H26O6 B3028642 Eudesmin CAS No. 25305-05-9

Eudesmin

Katalognummer B3028642
CAS-Nummer: 25305-05-9
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: PEUUVVGQIVMSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eudesmin is a natural lignan that has been reported to possess diverse therapeutic effects, including anti-tumor, anti-inflammatory, and anti-bacterial activities . It has a molecular formula of C22H26O6 .


Synthesis Analysis

Eudesmin can be synthesized by the dimerization of coniferyl alcohol in the presence of iron(III) chloride, followed by methylation of the phenolic oxygens .


Molecular Structure Analysis

The molecular structure of Eudesmin consists of a series of aryl rings interconnected by various chemical linkages . It has an average mass of 386.438 Da and a mono-isotopic mass of 386.172943 Da .


Chemical Reactions Analysis

Eudesmin has been found to undergo selective modification of the β–β linkage in Kraft lignin, as analyzed by 2D NMR spectroscopy .


Physical And Chemical Properties Analysis

Eudesmin is a solid substance with a white to off-white color . It is soluble in chloroform and methanol, and slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Sedative Effects

Eudesmin, isolated from Acorus tatarinowii, has been studied for its anticonvulsant and sedative effects. In animal models, eudesmin demonstrated significant anticonvulsant properties, as well as sedative effects. The mechanisms appear to involve alterations in neurotransmitters, such as an increase in gamma-aminobutyric acid (GABA) and a decrease in glutamic acid, which may contribute to these effects (Liu et al., 2015).

Impact on Adipogenic Differentiation

Eudesmin has been reported to interfere with adipogenesis, the process of cell differentiation into fat cells. In mesenchymal stem cells, eudesmin disrupts adipogenic differentiation by suppressing the S6K1 signaling pathway, which is critical for fat cell development. This effect might offer a therapeutic approach for obesity and related metabolic diseases (Nam et al., 2018).

Anti-inflammatory Properties

Eudesmin has shown potential anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production and attenuating T cell proliferation. This indicates its potential in treating inflammatory conditions without adversely affecting normal cell function (Cho et al., 1999).

Effects on Helicobacter pylori Infection

The compound has shown promising effects in inhibiting the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Eudesmin attenuated H. pylori-induced inflammation and immune responses in cellular and animal models, suggesting its potential as a therapeutic agent for H. pylori-associated gastric conditions (Yang et al., 2018).

P-glycoprotein-mediated Drug Efflux

Eudesmin has been studied for its ability to reverse P-glycoprotein-mediated multidrug resistance (MDR), a significant obstacle in cancer treatment. By affecting drug efflux mechanisms, eudesmin could enhance the effectiveness of anticancer drugs in cells exhibiting drug resistance (Lim et al., 2007).

Neurite Outgrowth in PC12 Cells

Eudesmin isolated from the bark of Magnolia kobus demonstrated the ability to induce neurite outgrowth in PC12 cells, a model for nerve cell development. It activates pathways involved in nerve growth, suggesting potential applications in neurodegenerative diseases or nerve regeneration (Yang et al., 2006).

Antitumor Effects in Nasopharyngeal Carcinoma

In nasopharyngeal carcinoma cells, eudesmin has shown antitumor activity by inducing apoptosis and inhibiting the EZH2 expression, a critical factor in cancer progression. This effect is mediated through the Akt signaling pathway, presenting eudesmin as a potential pharmacologic approach for cancer treatment (Yu et al., 2019).

Wirkmechanismus

Eudesmin has been found to impair adipogenic differentiation via the inhibition of the S6K1 signaling pathway . It inhibits the activation and nuclear translocation of S6K1, which in turn reduces S6K1-mediated phosphorylation of H2B at serine 36 . This leads to the upregulation of Wnt6, Wnt10a, and Wnt10b, which disturb adipogenic differentiation .

Safety and Hazards

Eudesmin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Eudesmin has been repositioned as a PRC2 modulator based on transcriptome profiling data . It has been found to control Wnt signaling and maintain pluripotency of stem cells . This suggests that Eudesmin could be developed as a new pharmacological approach for the treatment of obesity and metabolic diseases .

Eigenschaften

IUPAC Name

3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUUVVGQIVMSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eudesmin

CAS RN

526-06-7
Record name Eudesmin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eudesmin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eudesmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eudesmin
Reactant of Route 2
Eudesmin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Eudesmin
Reactant of Route 4
Eudesmin
Reactant of Route 5
Eudesmin
Reactant of Route 6
Eudesmin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.